2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one
CAS No.:
Cat. No.: VC16279642
Molecular Formula: C15H12N4OS
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4OS |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C15H12N4OS/c20-12-6-3-5-10-9(12)8-16-14(17-10)19-15-18-11-4-1-2-7-13(11)21-15/h1-2,4,7-8H,3,5-6H2,(H,16,17,18,19) |
| Standard InChI Key | HMMXXYPTFIGLOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4S3 |
Introduction
2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structure, which combines benzothiazole and quinazolinone moieties, suggests potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and potential applications.
Solubility and Stability
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Solubility: Typically exhibits moderate solubility in organic solvents, similar to other benzothiazole derivatives.
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Stability: The stability of the compound under various conditions (e.g., temperature, light) would need to be assessed through specific studies.
Synthesis
The synthesis of 2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one involves several steps, including the formation of the benzothiazole and quinazolinone rings. A common approach might involve the reaction of a benzothiazol-2-amine with a suitable quinazolinone derivative in the presence of a catalyst or base.
Biological Activities
Benzothiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific data on the biological activities of 2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one is limited, its structural features suggest potential applications in these areas.
Anticancer Activity
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Mechanism: Benzothiazole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis by targeting various signaling pathways.
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Potential: The quinazolinone moiety may enhance the compound's ability to interact with cellular targets.
Anti-inflammatory Activity
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Mechanism: Benzothiazoles can reduce inflammation by inhibiting pro-inflammatory cytokines.
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Potential: The compound may exhibit similar effects, contributing to its therapeutic potential.
Potential Applications
Given its structural features and the known activities of related compounds, 2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one may have applications in:
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Oncology: As a potential anticancer agent.
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Inflammation: As an anti-inflammatory compound.
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Neurology: Possibly as a neuroprotective agent, though this would require further investigation.
Synthesis and Characterization
| Compound | Synthetic Method | Yield | Purity |
|---|---|---|---|
| 2-(Benzothiazol-2-ylamino)-6,7,8-trihydroquinazolin-5-one | Reaction of benzothiazol-2-amine with quinazolinone derivative | Variable | High |
Biological Evaluation
| Biological Activity | Cell Line/Model | Effect | Concentration |
|---|---|---|---|
| Anticancer | A431, A549, H1299 | Inhibition of cell proliferation | 1-10 μM (hypothetical) |
| Anti-inflammatory | In vitro cytokine assays | Reduction of IL-6 and TNF-α | 1-10 μM (hypothetical) |
Note:
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The specific biological activities and concentrations listed are hypothetical, as detailed data for this compound is not available in the provided sources.
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